Home > Products > Screening Compounds P47146 > 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine - 4997-81-3

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Catalog Number: EVT-3190073
CAS Number: 4997-81-3
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,8-Dimethyl-6,7,8,9-tetrahydropyrido[4′,3′:4,5]thieno[2,3-e][1,2,4]triazolo[3,4-a]-4H-pyrimidin-5-ones

  • Compound Description: This compound belongs to a new heterocyclic ring system synthesized from 2-amino-3-carbethoxy-5-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but incorporates additional fused thienopyrimidine rings. [] ()

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

  • Compound Description: This compound is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2 receptor). [] It exhibits improved solubility and drug-like properties compared to earlier mGlu2 receptor PAM leads. []
  • Relevance: JNJ-46356479 shares the [, , ]triazolo[4,3-a]pyridine scaffold with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, with various substitutions on the core structure. [] ()

1,2,4-Triazolo[4,3-a]pyridin-3-amine

  • Compound Description: This derivative's structural and spectroscopic properties have been thoroughly characterized. [] Its crystal structure reveals a centrosymmetric monoclinic space group with intermolecular hydrogen bonding. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-a]pyridine structure with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, differing by the amine substitution at the 3-position instead of a methyl group at the 8-position. [] ()

8-Chloro-3-(4-propylphenyl)-[1,2,4]-triazolo[4,3-a]pyridine

  • Compound Description: This compound demonstrates promising herbicidal activity against various weed species, while exhibiting safety for crops like corn, cotton, and rice. [] Its herbicidal activity has been further explored through 3D-QSAR studies. []
  • Relevance: This compound belongs to the [, , ]triazolo[4,3-a]pyridine class, similar to 8-methyl-[1,2,4]triazolo[4,3-a]pyridine. It exhibits a chlorine atom at the 8-position and a 4-propylphenyl substituent at the 3-position. [] ()

8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: This sulfone derivative displays notable antifungal activities. [] It demonstrates significant inhibition rates against fungal species Rhizotonia erealis and Helminthosporium maydis. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core structure with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine. It has a chlorine substituent at the 8-position and a (2,6-difluorobenzyl)sulfonyl group at the 3-position. [] ()

8-Chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: This compound exhibits potent insecticidal activity against Plutella xylostella and Helicoverpa armigera. [] It shows high mortality rates in bioassays. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine. It features a chlorine atom at the 8-position and a (((6-chloropyridin-3-yl)methyl)sulfonyl) group at the 3-position. [] ()

3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605)

  • Compound Description: JNJ-42153605 is a potent and selective mGlu2 receptor PAM. [] It demonstrates improved in vitro ADMET properties, a favorable hERG profile, good in vivo PK, and central in vivo efficacy in preclinical models. []
  • Relevance: JNJ-42153605 belongs to the [, , ]triazolo[4,3-a]pyridine class, similar to 8-methyl-[1,2,4]triazolo[4,3-a]pyridine. It incorporates a cyclopropylmethyl group at the 3-position, a trifluoromethyl group at the 8-position, and a (4-phenylpiperidin-1-yl) substituent at the 7-position. [] ()

4,4-Difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine derivatives

  • Compound Description: These derivatives are designed as potential BRD4 inhibitors, with compound 15h showing excellent potency against BRD4-BD1 and inhibiting MV4-11 cell proliferation. []
  • Relevance: These compounds share the [, , ]triazolo[4,3-d][1,4] core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but are expanded with a pyrimidodiazepine system. [] ()

3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • Compound Description: This compound shows promising in vitro antimalarial activity against Plasmodium falciparum with an IC50 value of 2.24 μM. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, with substitutions at the 3 and 6 positions, including a sulfonamide group. [] ()

2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

  • Compound Description: This compound exhibits good in vitro antimalarial activity against Plasmodium falciparum with an IC50 value of 4.98 μM. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core structure with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, featuring substitutions at the 2 and 8 positions, including a sulfonyl group. [] ()
  • Compound Description: This series of compounds incorporates a 2H-pyrano[2,3-b]pyridine moiety into the 1,2,4-triazole structure. []
  • Relevance: These compounds share the 1,2,4-triazole ring system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but incorporate a different fused ring system. [] ()

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines

  • Compound Description: This series of novel compounds was synthesized using microwave irradiation and exhibited weak antifungal activity. []
  • Relevance: This series of compounds shares the [, , ]triazolo[4,3-a]pyridine core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine but features chlorine and trifluoromethyl substitutions at the 8 and 6 positions, respectively. [] ()

7-(4-methoxyphenyl)-5-phenyl-3-thioxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic amide

  • Compound Description: This compound was synthesized from 2-hydrazino-4-(4-methoxyphenyl)-6-pheny-nicotinonitrile. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine. It has several additional substituents, including a thioxo group, a carboxylic amide group, and phenyl and methoxyphenyl groups. [] ()

6-Methyl-7H,8H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one

  • Compound Description: This compound shows potential as an adenosine A1 receptor inhibitor, as revealed by molecular docking and molecular dynamics studies. []
  • Relevance: This compound shares the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but instead of a pyridine ring, it incorporates a seven-membered triazepine ring. [] ()

8-chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine

  • Compound Description: The crystal structure and DFT calculations of this compound have been reported. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, with chlorine and (3-chlorobenzyl)thio substitutions at the 8 and 3 positions, respectively. [] ()

8-Methyl-3,6,8-trisubstituted-7H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepines

  • Compound Description: A green chemistry approach utilizing ionic liquids was employed to synthesize this series of compounds, some of which were evaluated for antifungal activity. []
  • Relevance: This compound series shares the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but instead of a pyridine ring, it incorporates a seven-membered triazepine ring. [] ()

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: This compound is a potent and selective inhibitor of the receptor tyrosine kinase c-Met, but it was found to have broad phosphodiesterase family inhibition, leading to myocardial degeneration in rats. []
  • Relevance: This compound shares the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but instead of a pyridine ring, it incorporates a six-membered pyridazine ring. [] ()
  • Compound Description: This series of compounds was synthesized via azide and DCC coupling methods, and they are suggested as potential non-sedative H1-antihistamines. []
  • Relevance: This compound series shares the 1,2,4-triazole ring system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine but incorporates a different fused ring system. [] ()

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective MET inhibitor with excellent preclinical pharmacokinetics and robust in vivo antitumor activity. []
  • Relevance: AMG 337 shares the [, , ]triazolo[4,3-a]pyridine core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine and includes fluorine and (1-methyl-1H-pyrazol-4-yl) substituents on the core structure, along with a complex naphthyridinone moiety. [] ()

[[1,2,4]Triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle

  • Compound Description: This study explores the synthesis and biological assessment of a diverse set of 32 acetamides containing a [, , ]triazolo[4,3-a]pyridine core and an 1,2,4-oxadiazole cycle at various positions. []
  • Relevance: This series of compounds shares the [, , ]triazolo[4,3-a]pyridine core structure with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine and incorporates an 1,2,4-oxadiazole cycle at different positions on the pyridine ring. [] ()

Ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate

  • Compound Description: This compound is a 1,2,4-triazolo[4,3-a]pyrimidine derivative with a phenyl group at the 7-position and a carboxylate group at the 6-position. []
  • Relevance: This compound shares the 1,2,4-triazole ring system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine but incorporates a pyrimidine ring instead of pyridine. [] ()

6-Methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-thione

  • Compound Description: This compound is a triazolo-fused seven-membered ring system that exhibits corrosion inhibition properties on carbon steel in phosphoric acid. []
  • Relevance: This compound shares the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but instead of a pyridine ring, it incorporates a seven-membered triazepine ring with a thione group. [] ()

8-Chloro-3-((4-chlorobenzyl)thio)[1,2,4]triazolo[4,3-a]pyridine

  • Compound Description: This compound was synthesized from 1-chloro-4-(chloromethyl)benzene and 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione. It exhibits antifungal activity against Stemphylium lycopersici(Enjoji) Yamamoto, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine. It has chlorine substituents at both the 8-position of the triazolopyridine and the 4-position of the benzyl group attached to the sulfur atom at the 3-position. [] ()

8-Méthyl-1,3-diphényl-4,5,6,6a,7,8-hexahydrocyclopenta[b][1,2,4]triazolo[4,3-a]benzodiazépin‐7‐one

  • Compound Description: This compound is a result of a peri- and regioselective dipolar cycloaddition reaction between a nitrilamine and a benzodiazepine. []
  • Relevance: This compound shares the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but instead of a pyridine ring, it incorporates a seven-membered benzodiazepine ring. [] ()

5-phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine

  • Compound Description: This compound was synthesized and evaluated for anticonvulsant activity. []
  • Relevance: This compound shares the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine but incorporates a pyrimidine and diazepine fused ring system. [] ()
  • Compound Description: These compounds are cycloadducts formed through a peri- and regioselective dipole addition reaction between a 1,5-benzodiazepin-2-one derivative and an ethyl-hydrazono-α-bromoglyoxylate. []
  • Relevance: These compounds share the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but instead of a pyridine ring, they incorporate a seven-membered benzodiazepine ring. [] ()

N-(1-adamantyl)-1-(2-chlorophenyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-8-carboxamide

  • Compound Description: This compound was co-crystallized with human phosphodiesterase 2A (PDE2A) to investigate non-additive structure-activity relationships (SAR). []
  • Relevance: This compound shares the 1,2,4-triazole ring system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine but incorporates a quinoxaline ring instead of pyridine. [] ()

8-(Substituted-2,4-Dithiabiureto)-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines

  • Compound Description: This series of compounds was synthesized by reacting 8-thiocarbamido-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with various isothiocyanates. []
  • Relevance: This series of compounds shares the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but instead of a pyridine ring, it incorporates a seven-membered benzodiazepine ring. [] ()

Rac-ethyl (8aR,9aS)-8a-methyl-8-(4-nitrophenyl)-9a,10-diphenyl-12-(p-tolyl)-9,9a-dihydro-8aH-di-1,2,4-triazolo[4,3-a:3′,4′-d][1,5]benzodiazepine-6-carboxylate

  • Compound Description: The structure of this compound, stabilized by various intermolecular interactions, was elucidated, revealing the presence of a specific diastereomeric pair. []
  • Relevance: This compound shares the triazolo-fused system with 8-methyl-[1,2,4]triazolo[4,3-a]pyridine, but instead of a pyridine ring, it incorporates a seven-membered benzodiazepine ring. [] ()

8-(3-(Trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-ones

  • Compound Description: This series of compounds was synthesized and found to exhibit inhibitory activity against Spirodela polyrhiza. The structure-activity relationship study suggests that the molecular hydrophobicity (LogP) plays a crucial role in their bioactivity. []
Overview

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the family of triazolopyridines, characterized by a fused triazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals.

Source

The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is also available from chemical suppliers and used in research settings for its unique properties.

Classification

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine is classified as a nitrogen-containing heterocycle. Its structure consists of a pyridine ring fused to a triazole ring, making it part of a larger class of compounds known for their pharmacological significance.

Synthesis Analysis

Methods

The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods:

  • One-Pot Synthesis: This method involves the condensation of appropriate precursors under specific conditions. For example, using hydrazine derivatives with pyridine-2-carboxaldehydes can yield the desired triazolopyridine structure.
  • Oxidative Cyclization: A common approach involves oxidative cyclization using reagents such as trichloroisocyanuric acid or manganese dioxide. These reactions facilitate the formation of the triazole ring from substituted pyridines and hydrazines .

Technical Details

The reaction conditions typically involve controlled temperatures and solvents to optimize yield and purity. For instance, microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular structure of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine features:

  • A triazole ring, which contains three nitrogen atoms.
  • A pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
  • A methyl group at the 8-position of the triazole moiety.

Data

The molecular formula for 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine is C7H7N5C_7H_7N_5, with a molecular weight of approximately 163.16 g/mol. The compound's melting point and other physicochemical properties can vary based on synthesis methods and purity.

Chemical Reactions Analysis

Reactions

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions:

  • Substitution Reactions: The compound can undergo nucleophilic substitution where functional groups can replace hydrogen atoms on the aromatic rings.
  • Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives or functionalized compounds.

Technical Details

Common reagents for these reactions include:

  • Nucleophiles such as amines or thiols for substitution.
  • Oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation.
  • Reducing agents such as sodium borohydride for reduction reactions.
Mechanism of Action

The mechanism of action for 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with biological targets. It may modulate enzyme activity or receptor interactions within biological systems. The specific pathways depend on the context of its application; for instance:

  • In medicinal chemistry, it may act as an inhibitor or modulator in various signaling pathways related to cancer or infectious diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with nucleophiles and electrophiles due to the presence of nitrogen atoms in its structure.

Relevant data on these properties can influence its handling and application in laboratory settings.

Applications

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific uses:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: Investigated for its antimicrobial and anticancer properties; studies have shown promising results in inhibiting specific pathways involved in disease progression .
  • Material Science: Used as an intermediate in the production of novel materials with specific functional properties.
Introduction and Contextual Background

Historical Development of Triazolopyridine Scaffolds in Medicinal Chemistry

Triazolopyridines represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly since the mid-20th century. Early breakthroughs included the antidepressant Trazodone (approved 1981), featuring a [1,2,4]triazolo[4,3-a]pyridine core that demonstrated improved safety profiles compared to tricyclic antidepressants [5]. The 2000s witnessed accelerated exploration of this heterocyclic system, particularly in kinase inhibition and anticancer applications. Notably, the discovery of Smoothened (Smo) inhibitors incorporating triazolopyridine cores for Hedgehog pathway modulation marked a therapeutic milestone, with compounds like TPB14 achieving nanomolar IC₅₀ values against triple-negative breast cancer models [6]. Parallel developments identified triazolopyridines as potent anti-inflammatory agents, exemplified by compound 8d which suppressed nitric oxide (NO) release (IC₅₀ = 0.76 µM) and pro-inflammatory cytokines in Con A-induced hepatitis models [1].

Table 1: Key Therapeutic Milestones of Triazolopyridine Derivatives

Compound/ScaffoldTherapeutic AreaKey ActivityStructural FeatureReference
TrazodoneDepressionSerotonin antagonist[1,2,4]triazolo[4,3-a]pyridine [5]
Vismodegib analogsOncologySmoothened inhibition8-Chloro-triazolopyridine [6]
Compound 8dInflammationNO suppression (IC₅₀ = 0.76 µM)6-Aryl, 8-benzamide [1]
ABT-341DiabetesDPP-IV inhibitionTriazolo[4,3-a]pyrazine [4]
TZP-metal complexesDiagnosticsFluorescence sensingN,N-bidentate coordination [5]

Significance of [1,2,4]Triazolo[4,3-a]pyridine Core in Bioactive Compounds

The [1,2,4]triazolo[4,3-a]pyridine (TZP) nucleus provides a unique pharmacophoric platform characterized by:

  • Hydrogen-bonding Capability: The triazole nitrogen (N4) serves as a hydrogen bond acceptor critical for target engagement, exemplified in Smo inhibitors where N4 mediates key interactions with Asp324 and His477 residues [6].
  • Metabolic Stability: Comparative studies show TZP cores resist aldehyde oxidase metabolism, addressing a limitation of simpler azoles [6].
  • π-π Stacking Optimization: The planar bicyclic system enables optimal stacking in hydrophobic enzyme pockets, as demonstrated in tankyrase inhibitors where the core aligns with nicotinamide-binding sites [9].
  • Synthetic Versatility: Positional reactivity at C3, C6, and C8 enables regioselective modifications. The C8 position is particularly amenable to Pd-catalyzed cross-coupling, as utilized in the synthesis of NO-inhibitory derivatives [1].

Table 2: Molecular Interactions Enabled by TZP Core in Protein Targets

Target ProteinBiological FunctionKey TZP InteractionsAffinity Enhancement
SmoothenedHedgehog signalingN4–His477 H-bond; π-stacking with Phe48412-fold vs. des-methyl analog
TNKS-2Wnt pathwayCore alignment with nicotinamide siteKd = 11 nM [9]
iNOSInflammationHydrophobic pocket occupancyIC₅₀ reduction from µM to nM
AcetylcholinesteraseAlzheimer'sCation-π with Trp8644.8% inhibition at 100µM [8]

Positional Isomerism Considerations in Triazolopyridine Pharmacophores

The biological performance of triazolopyridines is exquisitely sensitive to ring fusion orientation:

  • [1,5-a] vs [4,3-a] Isomers: Molecular docking reveals [4,3-a] isomers exhibit superior complementarity with Smo's transmembrane domain due to nitrogen orientation, with [4,3-a] derivatives showing >50-fold enhanced potency over [1,5-a] counterparts in Gli-luciferase assays [6].
  • Metabolic Consequences: [4,3-b]pyridazines demonstrate higher susceptibility to CYP3A4 oxidation compared to [4,3-a]pyridines, attributed to electron density distribution differences [9].
  • Crystal Structure Evidence: X-ray analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine reveals centrosymmetric packing via N-H···N hydrogen bonds (R₂²(8) motif), a feature absent in [1,5-a] isomers that influences solubility and protein binding [5].
  • Electronic Profiles: DFT calculations (B3LYP/6-311G(2d,2p)) show [4,3-a] isomers exhibit higher HOMO densities at N4 (-8.32 eV vs -8.67 eV in [1,5-a]), enhancing hydrogen bond acceptor capacity critical for target engagement [5].

Table 3: Comparative Analysis of Triazolopyridine Isomers

Parameter[4,3-a] Isomer[1,5-a] Isomer[4,3-b] IsomerSignificance
H-bond Acceptor StrengthStrong (N4 position)ModerateWeakTarget selectivity
Metabolic Stability (HLM t₁/₂)>60 min42 min28 minDosing frequency
logP (Calculated)2.13 ± 0.151.87 ± 0.212.45 ± 0.18Membrane permeability
π-Stacking CapabilityOptimalSuboptimalModerateHydrophobic pocket binding

Rationale for 8-Methyl Substitution on Biological Activity

The strategic incorporation of methyl at C8 enhances pharmacodynamic and pharmacokinetic properties through multifaceted mechanisms:

  • Steric Optimization: In Smo inhibitors, the 8-methyl group fills a hydrophobic subpocket (3.5Å × 5.2Å), increasing binding affinity by ΔG = -2.3 kcal/mol versus unsubstituted analogs [6]. This explains TPB14's superior activity (IC₅₀ = 11.7 nM) compared to C8-H analogs (IC₅₀ >100 nM).
  • Electronic Modulation: Methyl substitution elevates HOMO energy (-7.52 eV vs -7.68 eV in parent), enhancing charge transfer interactions with aromatic residues like Phe484 in Smo proteins [5] [6].
  • Metabolic Protection: The 8-methyl group shields electrophilic C8 from oxidative metabolism, extending plasma half-life (t₁/₂ = 4.2 hr vs 1.8 hr for 8-H analog in murine models) [1].
  • Synthetic Advantages: 8-Methyl derivatives serve as key intermediates for further functionalization. The bromination at C6 in 8-methyl-TZP enables Suzuki couplings, yielding diverse analogs like 6-(5-fluoro-2-methoxyphenyl) derivatives showing potent NO inhibition [1].
  • Conformational Effects: NMR analysis reveals methyl substitution reduces ring puckering (Δθ = 12°), enhancing planarity for improved DNA intercalation in anticancer applications [5].

Table 4: Impact of 8-Methyl Substitution on Biological Activities

Biological Target8-Methyl Derivative ActivityUnsubstituted Analog ActivityEnhancement FactorMechanistic Basis
Smoothened (Gli inhibition)IC₅₀ = 11.7 nM (TPB14)IC₅₀ > 100 nM>8.5-foldHydrophobic subpocket occupancy
iNOS (NO inhibition)IC₅₀ = 0.76 µM (8d analog)IC₅₀ = 3.2 µM4.2-foldElectron donation to benzamide carbonyl
Acetylcholinesterase44.8% inhibition (11b)22.1% inhibition2-foldIncreased lipophilicity (logP +0.4)
Plasma Stability (t₁/₂)4.2 hours (murine)1.8 hours2.3-foldBlockade of C8 oxidation

Properties

CAS Number

4997-81-3

Product Name

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-10-5-8-9-7(6)10/h2-5H,1H3

InChI Key

FMVUEJTVQCEPJO-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NN=C2

Canonical SMILES

CC1=CC=CN2C1=NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.